Benzyl (2-hydroxy-1-methylethyl)carbamate

Descripción general

Descripción

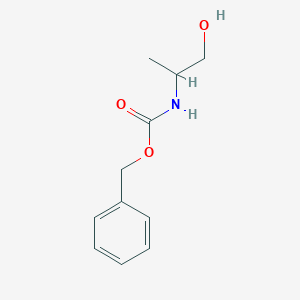

Benzyl (2-hydroxy-1-methylethyl)carbamate is a chemical compound with the molecular formula C11H15NO3. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a carbamate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-hydroxy-1-methylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-1-propanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (2-hydroxy-1-methylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of benzyl (2-oxo-1-methylethyl)carbamate.

Reduction: Formation of benzyl (2-amino-1-methylethyl)carbamate.

Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Benzyl (2-hydroxy-1-methylethyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Benzyl (2-hydroxy-1-methylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can lead to various biological effects, depending on the enzyme and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl carbamate: Similar structure but with an ethyl group instead of a benzyl group.

Methyl carbamate: Similar structure but with a methyl group instead of a benzyl group.

Phenyl carbamate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

Benzyl (2-hydroxy-1-methylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the hydroxy group provides additional sites for chemical modification and interaction with biological targets.

Actividad Biológica

Benzyl (2-hydroxy-1-methylethyl)carbamate, a carbamate derivative, has garnered attention in various biological studies due to its potential therapeutic and toxicological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

- Chemical Formula : C₉H₁₁N₁O₃

- Molecular Weight : 181.19 g/mol

The compound features a benzyl group attached to a carbamate moiety, which is known for its interactions with various biological systems.

- Enzyme Inhibition : Carbamates, including this compound, are known to inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This mechanism is critical in understanding both therapeutic effects and toxicity associated with carbamate exposure .

- Reactive Oxygen Species (ROS) Generation : Exposure to carbamates has been linked to increased ROS production, which can cause oxidative stress in cells. This oxidative stress is implicated in mitochondrial dysfunction and cellular apoptosis .

- Immune System Interaction : Studies indicate that carbamates can affect immune cell function by disrupting mitochondrial integrity and inducing inflammatory responses. This can lead to compromised immune defenses against pathogens .

Toxicological Profile

The toxicity of this compound has been evaluated in various studies:

- In Vitro Studies : Research has shown that exposure to varying concentrations of carbamates can lead to cytotoxic effects in mammalian cell lines, such as CHO-K1 cells. For instance, concentrations above 100 μg/ml have been associated with significant decreases in cell viability and increased genotoxicity indicators like sister chromatid exchanges .

- LD50 Values : The lethal dose for 50% of the population (LD50) for related carbamates varies widely, indicating differing levels of toxicity among compounds within this class. For example, some carbamates have LD50 values as low as 1400 μg/kg in mice, while others exceed 40,000 μg/kg .

Study on Cytotoxic Effects

A notable study investigated the effects of this compound on CHO-K1 cells. The results indicated:

- Concentration-Dependent Toxicity : At concentrations ranging from 10–100 μg/ml, there was a marked increase in micronuclei formation and chromosomal aberrations.

- Mechanism Insights : The study suggested that the cytotoxic effects were mediated through ROS generation and mitochondrial impairment .

Clinical Implications

Research into the clinical implications of carbamate exposure has revealed potential risks associated with long-term exposure:

- Neurotoxicity : Chronic exposure may lead to neurodegenerative conditions due to persistent AChE inhibition and resultant cholinergic overstimulation.

- Reproductive Toxicity : Evidence suggests that some carbamates may disrupt hormonal signaling pathways, impacting reproductive health .

Data Table: Toxicity Profiles of Related Carbamates

| Compound Name | LD50 (μg/kg) | Target Organ/System | Observed Effects |

|---|---|---|---|

| Benzyl (2-hydroxy-1-methylethyl) | TBD | Nervous System | AChE inhibition leading to toxicity |

| Aldicarb | 164 | Various | Cytotoxicity in CHO-K1 cells |

| Carbofuran | TBD | Hematopoietic System | Genotoxic effects observed |

| Pirimicarb | 300 | Genomic Integrity | Chromosomal aberrations |

Propiedades

IUPAC Name |

benzyl N-(1-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHMHSLDRPUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.